1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine
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Overview
Description
1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine is an organic compound with the molecular formula C12H17N It is a derivative of indane, a bicyclic hydrocarbon, and contains an amine group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with indanone, which is commercially available or can be synthesized from indene.
Reduction: Indanone is reduced to 2,3-dihydro-1H-inden-4-ol using a reducing agent such as sodium borohydride.
Amination: The hydroxyl group of 2,3-dihydro-1H-inden-4-ol is converted to an amine group through a reaction with ammonia or an amine source under suitable conditions, such as the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted amines.
Scientific Research Applications
1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of amine-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target. The specific pathways involved depend on the context of its application, such as inhibition of enzymes or activation of receptors in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dihydro-1H-inden-1-yl)propan-1-amine
- 1-(2,3-Dihydro-1H-inden-2-yl)propan-1-amine
Uniqueness
1-(2,3-Dihydro-1H-inden-4-yl)propan-1-amine is unique due to the position of the amine group on the indane ring, which influences its chemical reactivity and interaction with biological targets. This positional difference can lead to variations in the compound’s pharmacological and material properties compared to its analogs.
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-4-yl)propan-1-amine |
InChI |
InChI=1S/C12H17N/c1-2-12(13)11-8-4-6-9-5-3-7-10(9)11/h4,6,8,12H,2-3,5,7,13H2,1H3 |
InChI Key |
GFKGRMQIBAWBBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC2=C1CCC2)N |
Origin of Product |
United States |
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